molecular formula C17H26N4O2S B2670783 2-cyclopentyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105203-01-7

2-cyclopentyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2670783
CAS RN: 1105203-01-7
M. Wt: 350.48
InChI Key: BSYCNVAXUOXTMI-UHFFFAOYSA-N
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Description

The compound contains a cyclopentyl group, which is a cycloalkane with a five-membered ring . It also contains a thieno[3,4-c]pyrazole group, which is a bicyclic compound consisting of a thiophene and pyrazole ring fused together. The compound also has an acetamide group, which is a functional group consisting of an acyl group (RCO-) bonded to nitrogen (N).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the fused ring system and various functional groups. The cyclopentyl group would add some three-dimensionality to the molecule, as cycloalkanes can adopt non-planar conformations .

properties

IUPAC Name

2-cyclopentyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-2-7-18-16(23)9-21-17(13-10-24-11-14(13)20-21)19-15(22)8-12-5-3-4-6-12/h12H,2-11H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYCNVAXUOXTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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